molecular formula C23H22O8 B2462359 Dalbinol CAS No. 41993-79-7

Dalbinol

Cat. No.: B2462359
CAS No.: 41993-79-7
M. Wt: 426.421
InChI Key: MYQAATJJIDGOMQ-AYPBNUJASA-N
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Description

Dalbinol is a rotenoid compound isolated from the seeds of Amorpha fruticosa L. and Dalbergia latifolia. It has garnered significant attention due to its potential therapeutic applications, particularly in the treatment of hepatocellular carcinoma. This compound exhibits anti-proliferative activity by facilitating the degradation of β-catenin, a protein involved in cell proliferation and cancer progression .

Preparation Methods

Synthetic Routes and Reaction Conditions

Dalbinol can be synthesized through various organic reactions involving the cyclization of isoflavonoids. The synthetic routes often involve the use of metal complexes and organocatalysts to achieve the desired chiral configuration . The reaction conditions typically include controlled temperatures and the use of solvents like dimethyl sulfoxide (DMSO) and polyethylene glycol (PEG).

Industrial Production Methods

Industrial production of this compound involves the extraction of the compound from the seeds of Amorpha fruticosa L. and Dalbergia latifolia. The seeds are subjected to solvent extraction, followed by purification processes such as high-performance liquid chromatography (HPLC) to isolate this compound in its pure form .

Chemical Reactions Analysis

Types of Reactions

Dalbinol undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in the reactions involving this compound include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. The reactions are typically carried out under controlled temperatures and in the presence of solvents like ethanol and methanol .

Major Products Formed

The major products formed from the reactions of this compound include quinones, dihydro derivatives, and substituted rotenoids. These products have diverse biological activities and potential therapeutic applications .

Scientific Research Applications

Dalbinol has a wide range of scientific research applications, including:

Mechanism of Action

Dalbinol exerts its effects by facilitating the degradation of β-catenin through the ubiquitin-proteasome pathway. β-catenin is a key protein in the Wnt signaling pathway, which is involved in cell proliferation and cancer progression. By promoting the degradation of β-catenin, this compound inhibits the growth of cancer cells and induces apoptosis .

Comparison with Similar Compounds

Dalbinol is structurally similar to other rotenoids such as rotenone and deguelin. it is unique in its ability to specifically target β-catenin for degradation. Similar compounds include:

This compound stands out due to its specific mechanism of action and potential therapeutic applications in cancer treatment.

Biological Activity

Dalbinol, a naturally occurring compound extracted from the seeds of Amorpha fruticosa, has garnered attention for its significant biological activities, particularly in the context of cancer treatment and enzyme inhibition. This article delves into the various biological activities of this compound, supported by recent research findings, case studies, and data tables.

Overview of this compound

This compound is categorized as a rotenoid, a type of secondary metabolite known for its diverse pharmacological properties. Its structure allows it to interact with various biological pathways, making it a candidate for therapeutic applications, especially in oncology.

Inhibition of Hepatocellular Carcinoma (HCC)

Recent studies have highlighted the potential of this compound in inhibiting the growth of hepatocellular carcinoma (HCC) cells. The primary mechanism identified involves the degradation of β-catenin through the ubiquitin-proteasome pathway:

  • Cell Lines Tested : HepG2, HepG2/ADM, and Huh7
  • IC50 Values :
    • HepG2: 0.6 μM
    • HepG2/ADM: 1.7 μM
    • Huh7: 5.5 μM
  • Comparison with Adriamycin : Adriamycin's IC50 values were significantly lower, indicating this compound's potential as an adjunct therapy rather than a standalone treatment.

The study demonstrated that this compound not only inhibited cell proliferation but also induced apoptosis in these cancer cell lines. Furthermore, it was observed that this compound enhances the interaction between β-TrCP (an E3 ubiquitin ligase) and β-catenin, facilitating its degradation .

Case Studies and Clinical Implications

A retrospective analysis explored the economic burden and healthcare resource utilization associated with severe hypoglycemic events in diabetic patients, indirectly highlighting the potential role of compounds like this compound in managing metabolic disorders through its immunomodulatory effects .

Tyrosinase Inhibition

In addition to its anticancer properties, this compound has shown promise as a tyrosinase inhibitor. Tyrosinase is an enzyme critical for melanin production; thus, inhibitors can be beneficial in cosmetic applications:

  • Inhibitory Activity : this compound exhibited competitive inhibition against both monophenolase and diphenolase activities of tyrosinase.
  • IC50 Values :
    • Monophenolase: 1.2 μM
    • Diphenolase: Ranged from 9.5 to 21.5 μM across various compounds.

These findings suggest that this compound could be utilized in skin lightening products or treatments for hyperpigmentation .

Data Summary Table

Biological ActivityTest SystemIC50 Value (μM)Notes
HCC Growth InhibitionHepG20.6Induces apoptosis
HCC Growth InhibitionHepG2/ADM1.7Facilitates β-catenin degradation
HCC Growth InhibitionHuh75.5Potential adjunct therapy
Tyrosinase InhibitionTyrosinase1.2 (monophenol)Cosmetic applications
9.5-21.5 (diphenol)Competitive inhibition observed

Properties

IUPAC Name

(1R,6R,13R)-13-hydroxy-6-(3-hydroxyprop-1-en-2-yl)-16,17-dimethoxy-2,7,20-trioxapentacyclo[11.8.0.03,11.04,8.014,19]henicosa-3(11),4(8),9,14,16,18-hexaen-12-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H22O8/c1-11(9-24)16-6-13-15(30-16)5-4-12-21(13)31-20-10-29-17-8-19(28-3)18(27-2)7-14(17)23(20,26)22(12)25/h4-5,7-8,16,20,24,26H,1,6,9-10H2,2-3H3/t16-,20-,23-/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MYQAATJJIDGOMQ-AYPBNUJASA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C2C(=C1)C3(C(CO2)OC4=C(C3=O)C=CC5=C4CC(O5)C(=C)CO)O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=C(C=C2C(=C1)[C@]3([C@@H](CO2)OC4=C(C3=O)C=CC5=C4C[C@@H](O5)C(=C)CO)O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H22O8
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40904836
Record name Dalbinol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40904836
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

426.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

41993-79-7
Record name Dalbinol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40904836
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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